
Fmoc-PEG5-NHBoc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-PEG5-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG chain with five ethylene glycol units (PEG5), and a tert-butoxycarbonyl (Boc) protected amine (NHBoc). This structure allows it to serve as a versatile linker in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG5-NHBoc typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
PEGylation: The PEG chain is introduced through a series of etherification reactions, often using polyethylene glycol derivatives and appropriate catalysts.
Boc Protection: The final step involves protecting the terminal amine group with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and PEGylation reactions.
Purification: The product is purified using techniques like column chromatography and recrystallization to achieve high purity levels (>95%).
化学反応の分析
Types of Reactions
Fmoc-PEG5-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc and Boc groups can be selectively removed under basic conditions, allowing for further functionalization.
Click Chemistry: The PEG linker can participate in click chemistry reactions to form stable bioconjugates.
Common Reagents and Conditions
Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).
Boc Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Fmoc Deprotection: Produces a free amine that can be further functionalized.
Boc Deprotection: Produces a free amine that can be used in subsequent reactions.
科学的研究の応用
Chemistry
Fmoc-PEG5-NHBoc is widely used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system . It is also used in peptide synthesis and as a linker in various bioconjugation reactions.
Biology and Medicine
In biological research, this compound is used to create bioconjugates with proteins, antibodies, and peptides. These bioconjugates are valuable in drug delivery, diagnostic imaging, and therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable linkages makes it suitable for creating functionalized surfaces and materials.
作用機序
The mechanism of action of Fmoc-PEG5-NHBoc involves its role as a linker in bioconjugates and PROTACs. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to expose the reactive amine. The PEG chain provides solubility and flexibility, while the Boc group protects the terminal amine until it is needed for further reactions .
類似化合物との比較
Similar Compounds
Fmoc-PEG3-NHBoc: Similar structure but with a shorter PEG chain.
Fmoc-PEG7-NHBoc: Similar structure but with a longer PEG chain.
Fmoc-PEG5-NH2: Lacks the Boc protection on the terminal amine.
Uniqueness
Fmoc-PEG5-NHBoc is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The presence of both Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a versatile tool in chemical and biological research .
特性
分子式 |
C30H42N2O8 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H42N2O8/c1-30(2,3)40-29(34)32-13-15-36-17-19-38-21-20-37-18-16-35-14-12-31-28(33)39-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33)(H,32,34) |
InChIキー |
LGQRHGBIETYXLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)

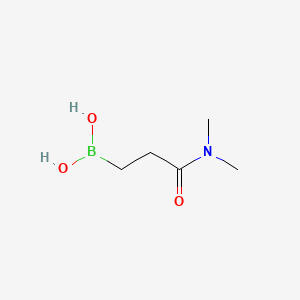

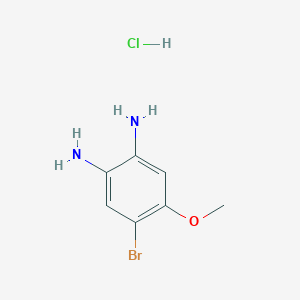

![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
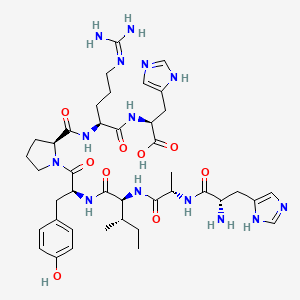
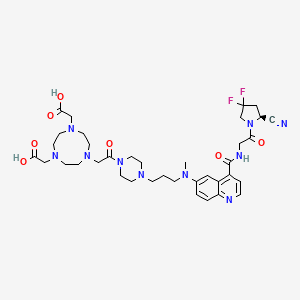
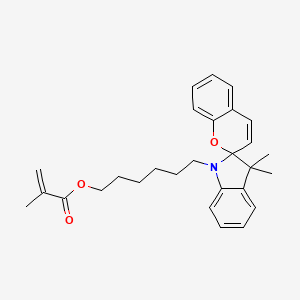
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
